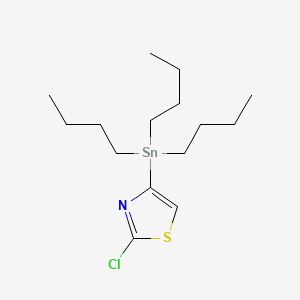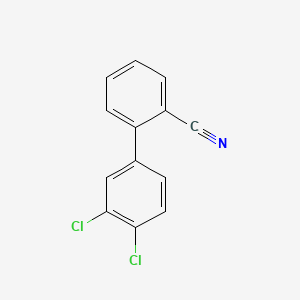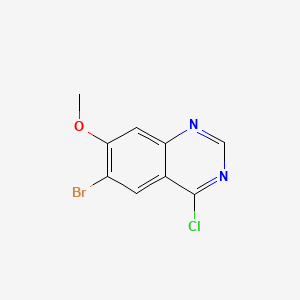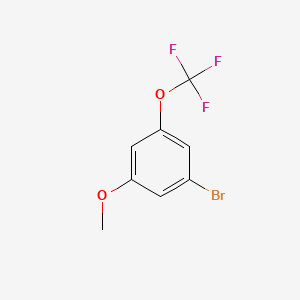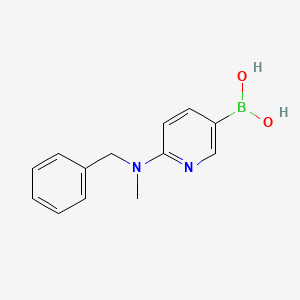
N-Ethyl-2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound with the empirical formula C19H24BNO4S . It is also known as “4- (p-Toluenesulfonylamino)phenylboronic acid pinacol ester” and "N- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide" .
Molecular Structure Analysis
The molecular structure of “N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” has been identified by FT-IR, 1H NMR, and mass spectroscopy . The structure has also been studied by X-ray diffraction and conformational analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” include a molecular weight of 373.27 . The compound is a solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.Wissenschaftliche Forschungsanwendungen
Synthese von Diarylderivaten
“N-Ethyl-2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamid” ist ein wichtiger Rohstoff bei der Synthese von Diarylderivaten, die als FLAP-Regulatoren wirken . FLAP (5-Lipoxygenase-aktivierendes Protein) ist ein Protein, das im zentralen Nervensystem weit verbreitet ist und die Aktivierung des 5-Lipoxygenase-Enzyms reguliert .
Kristallstrukturanalyse
Die Verbindung wurde durch Miyaura-Borylierungs- und Sulfonierungsreaktionen synthetisiert, und ihre Struktur wurde durch FT-IR, 1H-NMR und Massenspektroskopie identifiziert . Die Kristallstruktur der Verbindungen wurde durch Röntgenbeugung und Konformationsanalyse untersucht .
Dichtefunktionaltheorie (DFT)-Studie
Die Molekülstruktur von “this compound” wurde zusätzlich durch Dichtefunktionaltheorie (DFT) berechnet . Die berechneten Daten stimmen mit den Ergebnissen der Röntgenbeugung überein . DFT wurde verwendet, um das elektrostatische Potential von Molekülen sowie molekulare Grenzorbitale zu berechnen und zu analysieren, um die physikalischen und chemischen Eigenschaften der Verbindung weiter zu analysieren .
Borylierungsreaktionen
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan, eine Komponente der Verbindung, kann zur Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen in Gegenwart eines Palladiumkatalysators verwendet werden, um Pinacolbenzylboronat zu bilden .
Hydroborierungsreaktionen
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan kann auch zur Hydroborierung von Alkyl- oder Arylalkinen und -alkenen in Gegenwart von Übergangsmetallkatalysatoren verwendet werden .
Kupplungsreaktionen
Diese Verbindung kann zur Kupplung mit Aryliodiden in Gegenwart eines Kupferkatalysators verwendet werden, um Arylboronate zu bilden<a aria-label="2: " data-citationid="4c26afc5-d8d6-2759-e290-d32bb7a1dc
Safety and Hazards
The safety information available indicates that “N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” has some hazards associated with it. It has the hazard statements H302, H315, H319, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
The primary target of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
It is known that this compound is an important raw material in the synthesis of diaryl derivatives, which act as flap regulators . These regulators can modulate the activity of the 5-lipoxygenase enzyme, thereby influencing the production of leukotrienes, a group of bioactive lipids that play a key role in inflammation and allergic reactions.
Biochemical Pathways
The biochemical pathways affected by N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide are those involving the 5-lipoxygenase enzyme and the production of leukotrienes . By regulating the activity of FLAP, this compound can influence the conversion of arachidonic acid to leukotrienes, potentially altering the course of inflammatory and allergic responses.
Result of Action
The molecular and cellular effects of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide’s action are likely to be related to its regulatory effects on FLAP and, consequently, the 5-lipoxygenase enzyme . By influencing the production of leukotrienes, this compound could potentially modulate inflammatory and allergic responses at the cellular level.
Eigenschaften
IUPAC Name |
N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-6-18-14(19)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFJROOKMUZHNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682289 |
Source


|
| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-87-1 |
Source


|
| Record name | Benzeneacetamide, N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)

![[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid](/img/structure/B567264.png)
